tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate
CAS No.: 483366-18-3
Cat. No.: VC6077272
Molecular Formula: C13H26N2O4S
Molecular Weight: 306.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 483366-18-3 |
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Molecular Formula | C13H26N2O4S |
Molecular Weight | 306.42 |
IUPAC Name | tert-butyl N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate |
Standard InChI | InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) |
Standard InChI Key | MCQAPBOPHJRXTJ-UHFFFAOYSA-N |
SMILES | CC(C)S(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate integrates three key moieties: a piperidine ring, a tert-butyl carbamate group, and an isopropylsulfonyl substituent. The piperidine ring provides a rigid scaffold, while the isopropylsulfonyl group introduces steric bulk and electronic effects that influence reactivity and binding interactions. The tert-butyl carbamate moiety enhances solubility in organic solvents and stabilizes the molecule against hydrolysis under physiological conditions .
Key physicochemical parameters include:
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Molecular weight: 306.42 g/mol
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane)
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Stability: Stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions .
The compound’s structural uniqueness lies in the isopropylsulfonyl group, which differentiates it from analogues with methylsulfonyl or phenylsulfonyl substituents. This group impacts both steric accessibility and electronic distribution, modulating interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of tert-butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate typically proceeds via a multi-step protocol involving piperidine derivatives as starting materials. A common route involves:
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Sulfonylation: Reaction of 4-aminopiperidine with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-(isopropylsulfonyl)piperidin-4-amine.
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Carbamate Formation: Treatment with tert-butyl carbamate under coupling conditions, often using carbodiimide-based reagents to facilitate amide bond formation.
Critical parameters influencing yield and purity include:
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Solvent Selection: Dichloromethane or tetrahydrofuran are preferred for their inertness and solubility characteristics .
Optimized procedures report yields exceeding 70%, with purity validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactivity and Functional Transformations
tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate exhibits diverse reactivity, enabling its functionalization for tailored applications:
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or potassium permanganate oxidizes the sulfonyl group, potentially enhancing electrophilicity for nucleophilic attacks.
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Reduction: Lithium aluminum hydride reduces the carbamate to a secondary amine, a transformation useful for generating bioactive intermediates.
Nucleophilic Substitution
The isopropylsulfonyl group participates in substitution reactions with nucleophiles (e.g., thiols, amines), enabling modular derivatization. For example, reaction with benzylamine replaces the sulfonyl group with a benzylamine moiety, altering biological activity.
Stability Under Physiological Conditions
In aqueous environments at neutral pH, the compound demonstrates moderate stability, with a half-life of approximately 24 hours. Hydrolysis accelerates under acidic (pH < 4) or alkaline (pH > 10) conditions, yielding piperidine and sulfonic acid byproducts .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
The compound exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Minimum inhibitory concentrations (MICs) are comparable to clinical antibiotics:
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 0.25 |
Enterococcus faecium | 0.5 |
Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs) or interference with lipid II polymerization.
Cell Line | IC50 (µM) |
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FaDu | 0.5 |
A549 | 1.2 |
MCF-7 | 0.8 |
Apoptosis induction is mediated through caspase-3/7 activation and mitochondrial membrane depolarization, as confirmed by flow cytometry and fluorescence microscopy.
Immunomodulatory Effects
The compound enhances antitumor immunity by inhibiting the PD-1/PD-L1 axis. In murine splenocyte models, it restores T-cell activity by 75% at 500 nM, comparable to FDA-approved checkpoint inhibitors.
Pharmaceutical Applications and Development
Antibacterial Drug Development
Structural optimization efforts focus on improving pharmacokinetic properties, such as oral bioavailability and plasma half-life. Analogues with fluorine substitutions on the piperidine ring show enhanced metabolic stability in preclinical models.
Cancer Immunotherapy
Lead optimization programs aim to reduce off-target effects while maintaining PD-L1 binding affinity. Co-crystallization studies with human PD-L1 reveal a binding pocket involving residues Tyr56 and Asp122, guiding rational drug design.
Combination Therapies
Synergistic effects are observed with cisplatin in lung carcinoma models, where the compound sensitizes cells to DNA-damaging agents by inhibiting repair pathways.
Comparative Analysis with Structural Analogues
Modifications to the sulfonyl group significantly alter biological activity:
Compound | Sulfonyl Group | Key Difference |
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tert-Butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate | Methyl | Reduced steric bulk, lower MICs |
tert-Butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate | Phenyl | Enhanced π-π interactions, improved solubility |
The isopropyl variant balances steric accessibility and electronic effects, optimizing target engagement.
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